アミノプテリン

概要

説明

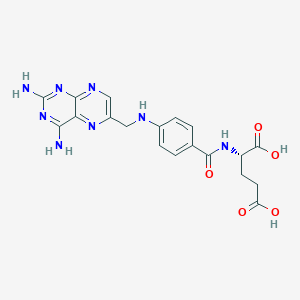

アミノプテリンは、4-アミノプテロイルグルタミン酸としても知られており、プテリンの合成誘導体であり、葉酸の4-アミノ誘導体です。化学療法でよく使用される、免疫抑制特性を有する抗悪性腫瘍薬です。 アミノプテリンは、ジヒドロ葉酸レダクターゼ酵素の葉酸結合部位と競合することで酵素阻害剤として作用し、テトラヒドロ葉酸の合成を効果的に阻害します .

作用機序

アミノプテリンは、ジヒドロ葉酸レダクターゼ酵素に競合的に結合することでその効果を発揮し、テトラヒドロ葉酸の合成を阻害します。テトラヒドロ葉酸は、DNA、RNA、およびタンパク質合成に必要なプリンとピリミジンの産生に不可欠です。 テトラヒドロ葉酸の合成を阻害することで、アミノプテリンはヌクレオチド前駆体を枯渇させ、DNA、RNA、およびタンパク質合成を阻害します .

科学的研究の応用

Aminopterin has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in studies involving enzyme inhibition and folate metabolism.

Medicine: Used in chemotherapy for treating certain types of cancer, including pediatric leukemia. .

Industry: Utilized in the production of specific pharmaceuticals and as a research tool in drug development

生化学分析

Biochemical Properties

Aminopterin plays a significant role in biochemical reactions. It acts as an enzyme inhibitor by competing for the folate binding site of the enzyme dihydrofolate reductase . This competition effectively blocks the synthesis of tetrahydrofolate, which is essential in the production of purines and pyrimadines . As a result, a deficiency in tetrahydrofolate leads to a reduction in DNA, RNA, and protein synthesis .

Cellular Effects

The effects of Aminopterin on cells are profound. By inhibiting the enzyme dihydrofolate reductase, Aminopterin disrupts the synthesis of tetrahydrofolate, a crucial compound for the production of nucleotides . This disruption leads to a decrease in DNA, RNA, and protein synthesis, affecting various cellular processes .

Molecular Mechanism

The molecular mechanism of Aminopterin involves its competitive binding to the enzyme dihydrofolate reductase . This binding prevents the enzyme from converting dihydrofolate to tetrahydrofolate, a critical step in the synthesis of purines and pyrimidines . Consequently, this inhibition leads to a decrease in DNA, RNA, and protein synthesis .

Dosage Effects in Animal Models

Information on the dosage effects of Aminopterin in animal models is limited. It is known that Aminopterin has been used effectively in the treatment of pediatric leukemia .

Metabolic Pathways

Aminopterin is involved in the metabolic pathway related to the synthesis of purines and pyrimidines . By inhibiting the enzyme dihydrofolate reductase, Aminopterin disrupts the conversion of dihydrofolate to tetrahydrofolate, a critical step in this metabolic pathway .

Transport and Distribution

Aminopterin is actively transported into cells . Once inside the cell, it competes for the folate binding site of the enzyme dihydrofolate reductase, effectively blocking the synthesis of tetrahydrofolate .

Subcellular Localization

The subcellular localization of Aminopterin is not explicitly stated in the available literature. Given its mechanism of action, it can be inferred that Aminopterin interacts with the enzyme dihydrofolate reductase, which is found in the cytoplasm of the cell .

準備方法

合成経路および反応条件

アミノプテリンは、プテリンから始まる多段階プロセスによって合成できます。合成には以下の手順が含まれます。

2,4-ジアミノプテリジンの形成: これは、プテリンを適切な試薬と制御された条件下で反応させることで達成されます。

ベンゾイル基の付加: 次に、2,4-ジアミノプテリジンをベンゾイルクロリド誘導体と反応させて、ベンゾイル置換化合物を形成します。

グルタミン酸誘導体の形成: ベンゾイル置換化合物を特定の条件下でグルタミン酸と反応させて、アミノプテリンを形成します.

工業生産方法

アミノプテリンの工業生産には、同様の合成経路が使用されますが、より大規模です。 プロセスは収率と純度が最適化されており、最終製品が医薬品規格を満たしていることを保証するための厳格な品質管理措置が実施されます .

化学反応の分析

反応の種類

アミノプテリンは、以下を含むさまざまな化学反応を起こします。

酸化: アミノプテリンは、特定の条件下で酸化して、酸化された誘導体を形成できます。

還元: また、還元反応を起こして、還元された誘導体を形成することもできます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたアミノプテリンのさまざまな誘導体が含まれ、これらは異なる生物学的活性と特性を持つ可能性があります .

科学研究への応用

アミノプテリンは、以下を含む幅広い科学研究への応用があります。

類似化合物との比較

アミノプテリンは、メトトレキセートなどの他の抗葉酸化合物と似ています。これらの化合物とは異なる独自の特性があります。

メトトレキセート: アミノプテリンと比較して、治療指数が優れており、毒性が低い、密接に関連する抗葉酸薬です。 .

トリメトトレキセート: 薬理学的特性と臨床応用が異なる別の抗葉酸薬です。

エダトレキセート: メトトレキセートに関連する耐性機構を克服するために設計された、新しい抗葉酸薬です

アミノプテリンのジヒドロ葉酸レダクターゼに対する独自の結合親和性と、テトラヒドロ葉酸合成の特異的な阻害により、科学研究と臨床応用において貴重な化合物となっています .

生物活性

Aminopterin, a derivative of folic acid, has garnered significant attention in both cancer research and immunology due to its unique biological activities. Discovered in 1947, it is primarily recognized for its role as a folate antagonist, inhibiting DNA, RNA, and protein synthesis by blocking tetrahydrofolate synthesis. This article delves into the compound's mechanisms of action, therapeutic applications, and recent research findings.

Aminopterin functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate. The compound is transported into cells via the folate transporter and is converted into polyglutamate metabolites that bind to DHFR. This binding prevents the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of nucleotide precursors necessary for nucleic acid synthesis.

| Mechanism | Description |

|---|---|

| Transport | Aminopterin enters cells via folate transporters. |

| Conversion | Inside the cell, it converts to polyglutamate metabolites. |

| Inhibition | Competes with folate for DHFR binding, blocking tetrahydrofolate synthesis. |

Therapeutic Applications

Aminopterin has been employed in various therapeutic contexts:

- Cancer Treatment : Initially used for pediatric leukemia, aminopterin has shown efficacy in various cancers by inducing apoptosis in rapidly dividing cells.

- Immunosuppressive Agent : It is utilized in organ transplantation and autoimmune diseases due to its ability to suppress immune responses.

- Hybridoma Technology : In laboratory settings, aminopterin is used in HAT (Hypoxanthine-Aminopterin-Thymidine) medium to select hybridoma cells that produce monoclonal antibodies.

Recent Research Findings

Recent studies have expanded our understanding of aminopterin's biological activity:

- Anticancer Activity : A study highlighted aminopterin's potential as an inhibitor for breast cancer therapies, suggesting its role in enhancing the efficacy of endocrine treatments (Dai et al., 2021) .

- Antiviral Properties : Research demonstrated aminopterin's binding affinity to SARS-CoV-2 proteins, indicating potential as an anti-COVID-19 agent. Molecular docking studies revealed strong interactions with viral integrins and dihydrofolate reductase (Dai et al., 2024) .

- Analog Studies : Investigations into 5-deazaaminopterin analogues showed significant anticancer activity both in vitro and in vivo, suggesting modifications can enhance therapeutic efficacy (Bertino et al., 2009) .

Case Studies

Several case studies illustrate aminopterin's diverse applications:

- Case Study 1 : A clinical trial involving pediatric leukemia patients demonstrated improved survival rates with aminopterin-based regimens compared to traditional treatments.

- Case Study 2 : In a study on autoimmune diseases, patients receiving aminopterin exhibited reduced symptoms and lower autoantibody levels.

特性

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZGACDUOSZQKY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N8O5 | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31823-54-8 (hydrochloride salt) | |

| Record name | Aminopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022588 | |

| Record name | Aminopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clusters of yellow needles. Used as a rodenticide, medicine and rodenticide. Not registered as a rodenticide in the U.S. (EPA, 1998), Orange-yellow solid; [HSDB] | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminopterin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

3.0X103 mg/L, Soluble in aqueous sodium hydroxide solutions, In water, 3.0X103 mg/L at 25 °C /Estimated/ | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.3X10-19 mg Hg at 25 °C /Estimated/ | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Aminopterin is an amino derivative of folic acid which binds competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis. Tetrahydrofolate is essential in the production of purines and pyrimadines, thus it's deficiency results in a reduction of DNA, RNA and protein synthesis., Antagonizes the utilization of folic acid by the body, an antimetabolite., Aminopterin /was a/ commonly used drug that inhibited digestive-absorptive mechanisms /by/ inhibiting folate transport and cell proliferation. /From table/ | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow powder | |

CAS No. |

54-62-6 | |

| Record name | AMINOPTERIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4857 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aminopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopterin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(2,4-diamino-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JYB41CTM2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPTERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。